Glucagon-like peptide-I(7-36) amide

Overview

Description

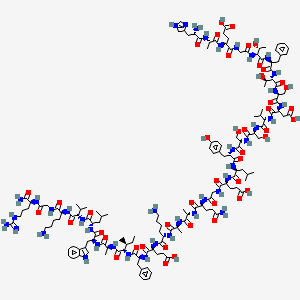

Glucagon-Like Peptide I (7-36) (GLP)-1 (7-36)-NH2 is a peptide found in the mucosal endocrine cells of the intestine . Plasma levels of this peptide show a rise after the ingestion of a fat or mixed-component meal . Some results suggest a novel role for Glucagon-Like Peptide I (7-36)-NH2 as a physiological inhibitor of gastric acid secretion in humans .

Synthesis Analysis

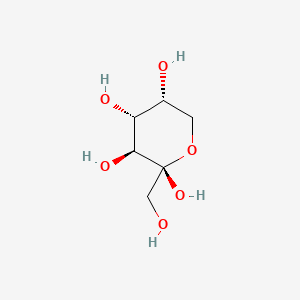

The synthesis of Glucagon-Like Peptide I (7-36) amide is a product of the tissue-specific post-translational processing of the glucagon precursor . It is released postprandially from intestinal endocrine L cells and stimulates insulin secretion .Molecular Structure Analysis

The molecular structure of Glucagon-Like Peptide I (7-36) amide is complex and involves multiple amino acid residues within the transmembrane helices and extracellular loops of the receptor . The specific amino acid residues that confer ligand-induced receptor activation have been identified through sequence comparisons of GLP-1 and GLP1R with their orthologs and paralogs in vertebrates, combined with biochemical approaches .Chemical Reactions Analysis

GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .Scientific Research Applications

Diabetes Research

Glucagon-like peptide-I(7-36) amide has been used in the field of diabetes research . It has been shown to have insulinomimetic insulin-independent effects on glucose uptake in type 1 diabetic patients . The research was conducted using the hyperinsulinemic-euglycemic clamp in paired randomized studies of six women and five men with type 1 diabetes . The subjects also received GLP-1 at a dose of 1.5 pmol · kg −1 · min −1 . The results showed that GLP-1 does not augment insulin-mediated glucose uptake in lean type 1 diabetic patients .

Obesity and Insulin Resistance

Glucagon-like peptide-I(7-36) amide has been used to study the relation between adipose tissue GLP-1 Receptor and obesity and insulin resistance . It has been used as a supplement in DMEM (Dulbecco’s) medium for the culture of 3T3-L1 adipocytes . The specific methods of application or experimental procedures are not detailed in the source .

Incretin Research

Glucagon-like peptide-I(7-36) amide has been used in incretin research . It has been shown to potently stimulate insulin release in a glucose-dependent manner and is suggested to be a physiological incretin . The specific methods of application or experimental procedures are not detailed in the source .

Dipeptidyl Peptidase IV Research

Glucagon-Like Peptide-1- (7–36)Amide is transformed to Glucagon-Like Peptide-1- (9–36)Amide by Dipeptidyl Peptidase IV in the capillaries supplying the L cells of the porcine intestine . This study examined the GLP-1 newly secreted from the porcine ileum, in vitro (isolated perfused preparation) and in vivo (anesthetized pig), to determine where this conversion occurs . The results suggest that GLP-1 is degraded as it enters the DPP IV containing blood vessels draining the intestinal mucosa .

Gastric Motility Research

Glucagon-Like Peptide-1 (7-36) amide plays roles in gastric motility (gastric emptying), on the suppression of plasma glucagon levels (glucose production) and possibly on the promotion of satiety and stimulation of glucose disposal in peripheral tissues independent of the actions of insulin . The specific methods of application or experimental procedures are not detailed in the source .

Adipose Tissue Research

Glucagon-Like Peptide I Amide Fragment 7-36 human has been used as a supplement in DMEM (Dulbecco’s) medium for the culture of 3T3-L1 adipocytes to study the relation between adipose tissue GLP-1 Receptor and obesity and insulin resistance . The specific methods of application or experimental procedures are not detailed in the source .

Insulin-Mediated Glucose Uptake

Glucagon-Like Peptide 1 (7-36 Amide) has been used to study its effect on insulin-mediated glucose uptake in patients with Type 1 Diabetes . The research was conducted using the hyperinsulinemic-euglycemic clamp in paired randomized studies of six women and five men with type 1 diabetes . The subjects also received GLP-1 at a dose of 1.5 pmol · kg −1 · min −1 . The results showed that GLP-1 does not augment insulin-mediated glucose uptake in lean type 1 diabetic patients .

Dipeptidyl Peptidase IV Research

Glucagon-Like Peptide-1- (7–36)Amide is transformed to Glucagon-Like Peptide-1- (9–36)Amide by Dipeptidyl Peptidase IV in the capillaries supplying the L cells of the porcine intestine . This study examined the GLP-1 newly secreted from the porcine ileum, in vitro (isolated perfused preparation) and in vivo (anesthetized pig), to determine where this conversion occurs . The results suggest that GLP-1 is degraded as it enters the DPP IV containing blood vessels draining the intestinal mucosa .

Exocytosis Stimulation

GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide (and forskolin) produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .

Safety And Hazards

properties

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHNMHAUYICORS-KTKZVXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H226N40O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucagon-like peptide-I(7-36) amide | |

CAS RN |

107444-51-9 | |

| Record name | Glucagon-like peptide 1 (7-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)